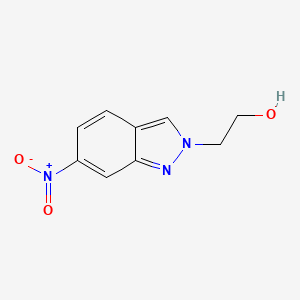
2-(6-Nitroindazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Nitroindazol-2-yl)ethanol is a chemical compound that belongs to the class of indazole derivatives Indazoles are bicyclic compounds consisting of a pyrazole ring fused to a benzene ring The nitro group at the 6-position and the ethanol group at the 2-position of the indazole ring make this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic nitration of indazole using a mixture of nitric acid and sulfuric acid
After nitration, the 6-nitroindazole undergoes a nucleophilic substitution reaction with ethylene oxide or ethylene glycol to introduce the ethanol group at the 2-position. The reaction is typically carried out under basic conditions, such as using sodium hydroxide or potassium hydroxide as the base.
Industrial Production Methods
Industrial production of 2-(6-Nitroindazol-2-yl)ethanol follows similar synthetic routes but on a larger scale. The nitration and nucleophilic substitution reactions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Nitroindazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(6-Nitroindazol-2-yl)acetaldehyde or 2-(6-Nitroindazol-2-yl)acetic acid.
Reduction: Formation of 2-(6-Aminoindazol-2-yl)ethanol.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
2-(6-Nitroindazol-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting nitric oxide synthase.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Nitroindazol-2-yl)ethanol involves its interaction with molecular targets such as nitric oxide synthase. The nitro group is believed to play a crucial role in inhibiting the enzyme’s activity, leading to reduced production of nitric oxide. This inhibition can have various biological effects, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
6-Nitroindazole: Lacks the ethanol group but shares the nitroindazole core structure.
2-(6-Aminoindazol-2-yl)ethanol: Similar structure but with an amino group instead of a nitro group.
2-(6-Nitrobenzimidazol-2-yl)ethanol: Contains a benzimidazole ring instead of an indazole ring.
Uniqueness
2-(6-Nitroindazol-2-yl)ethanol is unique due to the presence of both the nitro group and the ethanol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-(6-nitroindazol-2-yl)ethanol |
InChI |
InChI=1S/C9H9N3O3/c13-4-3-11-6-7-1-2-8(12(14)15)5-9(7)10-11/h1-2,5-6,13H,3-4H2 |
InChI Key |
ONKGCAYFKJCSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1[N+](=O)[O-])CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


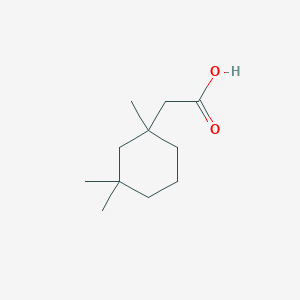
![Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate](/img/structure/B13869151.png)
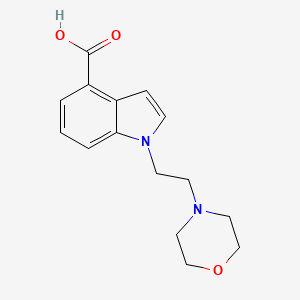


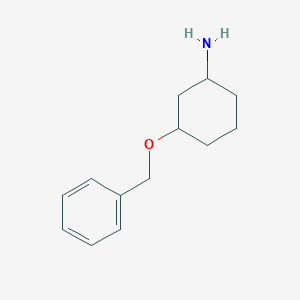
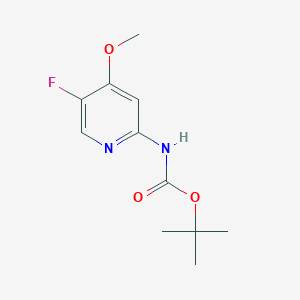
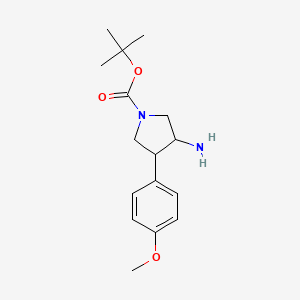
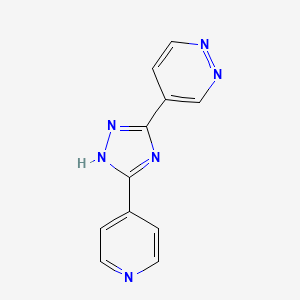
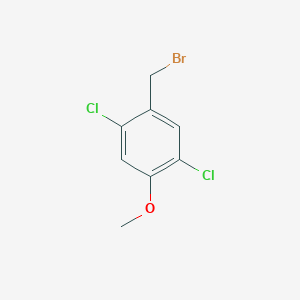
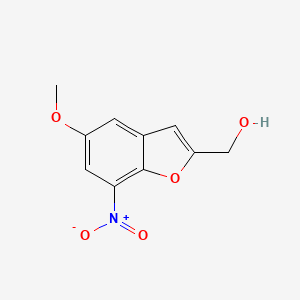
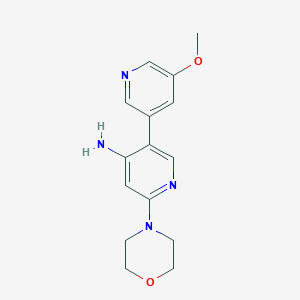
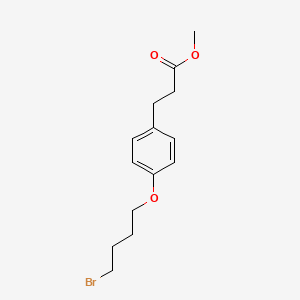
![Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13869214.png)
